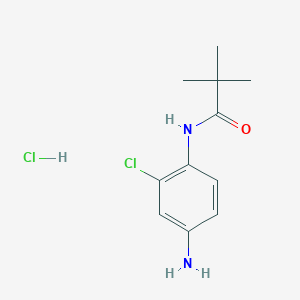![molecular formula C20H23BN2O4S B3088605 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1185427-30-8](/img/structure/B3088605.png)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine” is a complex organic compound. It is related to the family of boronic acids and esters, which are commonly used in organic synthesis . The compound is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyridine ring attached to a tetramethyl dioxaborolane group. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Boronic acids and their derivatives, like this compound, are often used in coupling reactions such as the Suzuki-Miyaura cross-coupling . They can react with various organic compounds in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in acetone . The melting point ranges from 102.0 to 106.0 °C .Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis
Research has demonstrated the synthesis of compounds with boric acid ester intermediates, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, through a three-step substitution reaction. The structural confirmation utilized FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were further validated using density functional theory (DFT), indicating consistency between DFT-optimized structures and crystallographic data. This approach underlines the utility of these compounds in synthesizing complex molecular architectures (P.-Y. Huang et al., 2021).
Material Science Applications
In another study, deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units were synthesized, demonstrating the importance of dioxaborolane derivatives in developing novel polymeric materials. These polymers exhibit solubility in common organic solvents and potential applications in electronic and photonic devices (Irina Welterlich et al., 2012).
Chemical Reactivity and Molecular Orbital Analysis
A study focusing on the structural comparison and chemical reactivity of pyridin-2-ylboron derivatives highlighted the significant influence of molecular orbital distributions on chemical reactions. This insight is critical for designing boron-based reagents with tailored reactivity for synthetic chemistry applications (J. Sopková-de Oliveira Santos et al., 2003).
Applications in Organic Synthesis
- Optimized Synthesis Methods: Research on optimizing the synthesis of medicinally important compounds, such as 3-(hetero)arylpyrazolo[1,5-a]pyridines, showcased the versatility of boronic esters in facilitating Suzuki coupling reactions. This method enhances the synthesis efficiency of compounds with potential therapeutic applications (Paul A. Bethel et al., 2012).
Material and Electrochemical Properties
- Electrochemical Polymerization: The electrochemical polymerization of isoDPP derivatives into π-conjugated polymers illustrates the use of dioxaborolane-containing monomers in creating materials with unique optical and electrochemical properties. Such polymers are promising for electrochromic devices, highlighting the intersection of organic chemistry and material science in developing new functional materials (Irina Welterlich et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
Compounds with similar structures have been used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Biochemical Pathways
The compound may be involved in biochemical pathways related to the Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the synthesis of biologically active compounds, including pharmaceuticals . The downstream effects of these pathways can vary widely depending on the specific reactants and conditions used.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Given its potential use in suzuki-miyaura cross-coupling reactions, it may play a role in the synthesis of various organic compounds .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O4S/c1-14-6-8-15(9-7-14)28(24,25)23-13-17(16-12-22-11-10-18(16)23)21-26-19(2,3)20(4,5)27-21/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKIBAFCCUGPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=NC=C3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


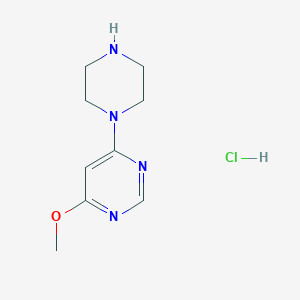
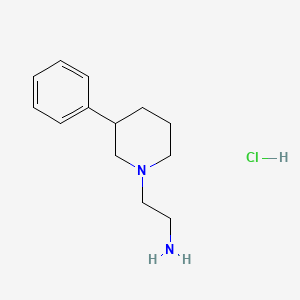
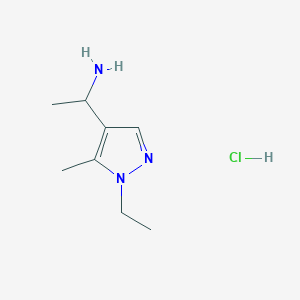
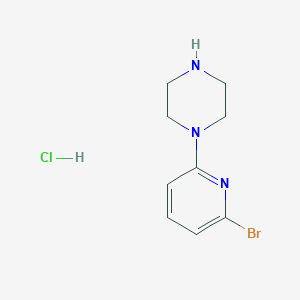


![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)
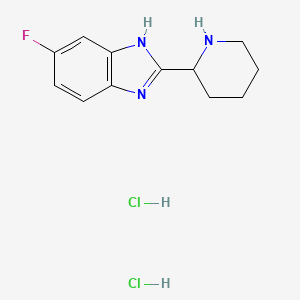
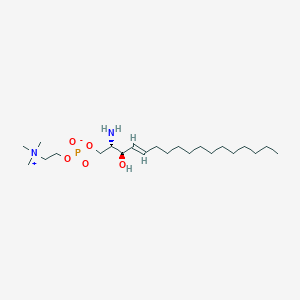
![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B3088595.png)

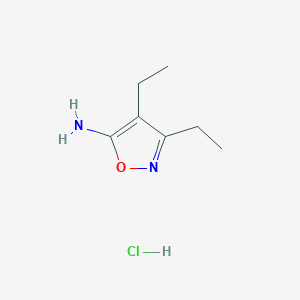
![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B3088611.png)
